An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid
This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with advanced analytical methodologies to elucidate the three-dimensional architecture of this complex biphenyl compound.
Introduction: Unraveling the Complexity of a Substituted Biphenyl Carboxylic Acid
3-(2,4-Dimethylphenyl)-2-methylbenzoic acid belongs to the class of biphenyl carboxylic acids, a scaffold of significant interest in medicinal chemistry and materials science. The molecule's structure, characterized by two interconnected phenyl rings with multiple methyl and a carboxylic acid substituent, gives rise to a rich conformational landscape. The steric hindrance introduced by the ortho-substituents on both rings is expected to play a crucial role in defining the molecule's preferred three-dimensional arrangement, profoundly influencing its physicochemical properties, crystal packing, and biological activity.
The central C-C bond connecting the two phenyl rings allows for rotational freedom, leading to various conformational isomers known as atropisomers. The energy barrier to this rotation is a key determinant of the molecule's flexibility and its ability to adopt specific conformations in different environments, such as in solution versus the solid state. Understanding these conformational preferences is paramount for predicting molecular interactions and designing novel applications.
Predicted Molecular Geometry and Key Structural Features
While a definitive crystal structure for 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is not publicly available, we can infer its likely geometric parameters and conformational behavior by examining structurally related compounds.
The Biphenyl Core and Dihedral Angle
The conformation of biphenyl derivatives is primarily defined by the dihedral angle (twist angle) between the two aromatic rings. In the gas phase, biphenyl itself exhibits a dihedral angle of approximately 44°, a compromise between conjugative stabilization (favoring planarity) and steric repulsion between the ortho-hydrogens (favoring a twisted conformation)[1][2]. In the solid state, crystal packing forces can lead to a planar conformation[2].
For 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid, the presence of ortho-methyl groups on both rings introduces significant steric hindrance. This is expected to result in a larger dihedral angle compared to unsubstituted biphenyl. Studies on similarly substituted biphenyls have shown that the twist angle can range from approximately 46° to over 52°[3]. In a related compound, 2,4-dimethylphenyl 4-methylbenzoate, the two aromatic rings form a dihedral angle of 49.1°[4].
The Carboxylic Acid Group Orientation
The orientation of the carboxylic acid group relative to the benzene ring to which it is attached is another critical conformational feature. In biphenyl-2-carboxylic acid, the dihedral angle between the carboxyl group and the attached phenyl ring ranges from 43.6° to 50.9°[3]. For 3-acetoxy-2-methylbenzoic acid, the carboxylic acid group is twisted by 11.37° from the plane of the benzene ring[5]. The presence of the adjacent methyl group in 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid will likely influence this angle due to steric interactions.
Intramolecular Interactions
The presence of the carboxylic acid group allows for the formation of intramolecular hydrogen bonds, which can influence the overall conformation. Additionally, in the solid state, intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules is highly probable, often leading to the formation of centrosymmetric dimers[6][7].
Methodologies for Structural and Conformational Analysis
A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough characterization of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid.
Experimental Approaches
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate)[6][8].
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Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature[8].
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles[4].
Data Presentation: Crystallographic Data Table (Hypothetical)
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0 |
| b (Å) | 8.0 |
| c (Å) | 15.0 |
| β (°) | 105 |
| V (ų) | 1389 |
| Z | 4 |
| Dihedral Angle (rings) | ~50-70° |
| Carboxyl Twist Angle | ~10-30° |
NMR spectroscopy, particularly in anisotropic media like liquid crystals, can provide valuable information about the conformational preferences of molecules in solution[1]. 1H and 13C NMR spectra can confirm the chemical structure, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into through-space proximities of atoms, helping to deduce the preferred conformation.
Computational Modeling
Computational chemistry offers a powerful means to explore the conformational landscape, predict stable structures, and understand the energetic barriers between different conformers.
Workflow: Computational Conformational Analysis
Caption: Workflow for computational conformational analysis.
Computational Protocol: Density Functional Theory (DFT) Calculations
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Initial Structure: A 3D model of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is built.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
-
Geometry Optimization: The identified conformers are then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain thermodynamic data.
-
Analysis: The dihedral angles, bond lengths, bond angles, and relative energies of the stable conformers are analyzed to understand the conformational preferences.
Computational studies on similar biphenyl derivatives have been successfully employed to rationalize their properties and toxicity[9].
Implications for Drug Development and Materials Science
The specific conformation adopted by 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid will directly impact its properties and potential applications:
-
Receptor Binding: In drug development, the three-dimensional shape of a molecule is critical for its interaction with biological targets. A well-defined, rigid conformation can lead to higher binding affinity and selectivity.
-
Crystal Engineering: Understanding the preferred conformation and intermolecular interactions is essential for predicting and controlling the crystal packing, which in turn affects properties like solubility and melting point.
-
Physicochemical Properties: The conformation influences the molecule's dipole moment, polar surface area, and lipophilicity, all of which are important parameters in drug design and material science.
Conclusion
The molecular structure and conformation of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid are governed by a delicate balance of steric and electronic effects. While direct experimental data is currently lacking, a comprehensive understanding can be achieved through a synergistic approach that combines predictive insights from related crystal structures with robust computational modeling and would be confirmed by experimental techniques such as X-ray crystallography and NMR spectroscopy. The detailed structural and conformational knowledge is a prerequisite for the rational design of novel therapeutic agents and advanced materials based on this versatile chemical scaffold.
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